molecular formula C19H22N2O2 B11537240 N'-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide

N'-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide

Cat. No.: B11537240
M. Wt: 310.4 g/mol
InChI Key: VRIFTGBZJZHRRT-XSFVSMFZSA-N
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Description

N’-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of 4-butoxybenzaldehyde and 4-methylbenzohydrazide.

    Substitution: Formation of substituted hydrazone derivatives.

Scientific Research Applications

N’-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone group can interact with biological molecules, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide is unique due to its specific butoxy and methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with target molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-3-4-13-23-18-11-7-16(8-12-18)14-20-21-19(22)17-9-5-15(2)6-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,21,22)/b20-14+

InChI Key

VRIFTGBZJZHRRT-XSFVSMFZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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